

Spectroscopic Profile of (R)-4-Phenylthiazolidine-2-thione: A Technical Overview

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Compound of Interest

Compound Name: (R)-4-Phenylthiazolidine-2-thione

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This technical guide provides a comprehensive overview of the spectroscopic characteristics of **(R)-4-Phenylthiazolidine-2-thione**, a chiral heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of a complete, verified public dataset for this specific enantiomer, this document presents a compilation of representative spectroscopic data from closely related analogs and general experimental protocols. This information serves as a valuable reference for the synthesis, characterization, and application of this class of compounds.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **(R)-4-Phenylthiazolidine-2-thione** based on available information for structurally similar compounds. It is crucial to note that these values are illustrative and actual experimental data may vary.

Table 1: ^{13}C NMR Spectroscopic Data

Carbon Atom	Expected Chemical Shift (δ , ppm)	Reference Compound	Solvent
C=S (C2)	~201	Thiazolidine-2-thione derivatives[1]	CDCl ₃
C4	~58	Thiazolidine-2-thione derivatives[1]	CDCl ₃
C5	~38	Thiazolidine-2-thione derivatives[1]	CDCl ₃
Aromatic C (quaternary)	~138-140	N-((4-fluorophenyl)sulfonyl)-2-thioxothiazolidine-3-carboxamide[1]	CDCl ₃
Aromatic C-H	~125-130	N-((4-fluorophenyl)sulfonyl)-2-thioxothiazolidine-3-carboxamide[1]	CDCl ₃

Note: Data for "4-PHENYLTHIAZOLIDINE-2-THIONE" is available on SpectraBase, though the specific stereochemistry is not defined. The solvent used was DMSO.[2]

Table 2: ¹H NMR Spectroscopic Data

Proton	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Reference Compound	Solvent
NH	~9.5-10.0	s (broad)	-	N-((4-fluorophenyl)sulfonyl)-2-thioxothiazolidine-3-carboxamide[1]	CDCl ₃
H4	~4.9	t	~7-8	N-((4-fluorophenyl)sulfonyl)-2-thioxothiazolidine-3-carboxamide[1]	CDCl ₃
H5a	~3.2-3.5	dd	-	N-((4-fluorophenyl)sulfonyl)-2-thioxothiazolidine-3-carboxamide[1]	CDCl ₃
H5b	~3.2-3.5	dd	-	N-((4-fluorophenyl)sulfonyl)-2-thioxothiazolidine-3-carboxamide[1]	CDCl ₃
Aromatic H	~7.2-7.7	m	-	N-((4-fluorophenyl)sulfonyl)-2-	CDCl ₃

thioxothiazoli
dine-3-
carboxamide[
[1](#)]

Table 3: IR Spectroscopic Data

Functional Group	Expected Absorption Range (cm ⁻¹)	Reference Compound
N-H Stretch	3100-3300	General thiazolidinones[3]
C-H Stretch (Aromatic)	3000-3100	General aromatic compounds[4]
C-H Stretch (Aliphatic)	2850-3000	General aliphatic compounds[4]
C=S Stretch (Thione)	1020-1250	Thiazolidine-2-thione[5]
C-N Stretch	1340-1385	General thiazolidinones[3]
C-S Bend	600-800	General thiazolidinones[3]

Table 4: Mass Spectrometry Data

Ion	Expected m/z	Method	Reference Compound
[M+H] ⁺	196.0276	ESI-MS	Calculated for C ₉ H ₉ NS ₂
[M+Na] ⁺	218.0095	ESI-MS	N-((4-fluorophenyl)sulfonyl)-2-thioxothiazolidine-3-carboxamide shows [M+Na] ⁺ peak[1]

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic analysis of **(R)-4-Phenylthiazolidine-2-thione**.

Synthesis of (R)-4-Phenylthiazolidine-2-thione

A plausible synthetic route involves the reaction of (R)-2-amino-1-phenylethanol with carbon disulfide.

Materials:

- (R)-2-amino-1-phenylethanol
- Carbon disulfide (CS_2)
- Potassium hydroxide (KOH) or other suitable base
- Ethanol or other suitable solvent
- Hydrochloric acid (HCl) for acidification

Procedure:

- Dissolve (R)-2-amino-1-phenylethanol in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Add a stoichiometric amount of a base, such as potassium hydroxide, to the solution and stir until dissolved.
- Cool the mixture in an ice bath and slowly add a slight excess of carbon disulfide dropwise.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

- Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the crude product.
- Collect the solid by filtration, wash with cold water, and dry.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure **(R)-4-Phenylthiazolidine-2-thione**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), with tetramethylsilane (TMS) used as an internal standard.

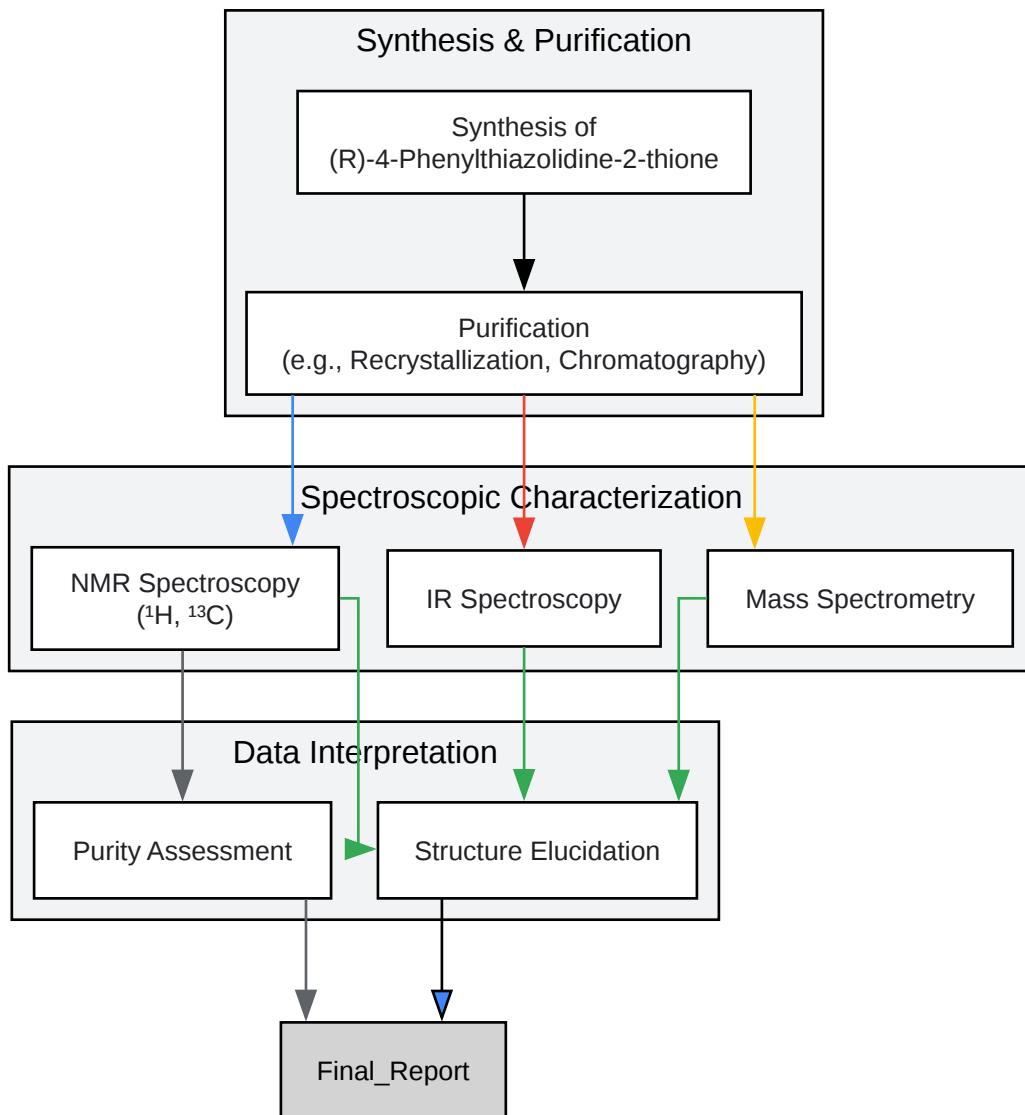
Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as a potassium bromide (KBr) pellet or using an attenuated total reflectance (ATR) accessory.

Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer to determine the accurate mass of the molecular ion.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Workflow for Spectroscopic Analysis

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Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

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